REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C[Mg]Br.[CH3:9][CH:10]([CH3:14])[CH2:11]C#C.O1CCCC1.C1OC1.[Cl-].[NH4+]>O1CCCC1>[CH3:9][CH:10]([CH3:14])[CH2:11][C:5]#[C:4][CH2:3][CH2:2][OH:1] |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
CC(CC#C)C
|
Name
|
ethylene oxide tetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1.C1CO1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
1
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Methyl magnesium bromide tetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1.C[Mg]Br
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The obtained solution was stirred at a room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The obtained solution was further stirred at a room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the obtained solution was then extracted with 100 ml of diethyl ether twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The magnesium sulfate was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was then concentrated
|
Type
|
CUSTOM
|
Details
|
The generated alcohol was directly used in the subsequent reaction (yield: 3.78 g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |